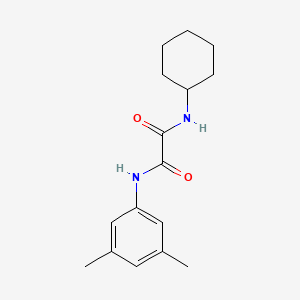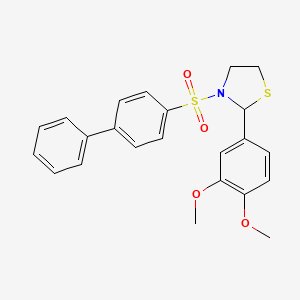![molecular formula C16H25N3O4S B5133606 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide](/img/structure/B5133606.png)
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide, also known as MPSB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPSB belongs to the class of sulfonylurea compounds, which are known for their ability to stimulate insulin secretion and lower blood glucose levels.
作用機序
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide exerts its effects by binding to sulfonylurea receptors (SURs) on the surface of pancreatic beta cells, which leads to the closure of ATP-sensitive potassium channels (KATP) and subsequent depolarization of the cell membrane. This depolarization triggers the influx of calcium ions, which stimulates insulin secretion. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide also activates other signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) pathway, which plays a role in glucose uptake and metabolism.
Biochemical and Physiological Effects:
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has several biochemical and physiological effects, including the stimulation of insulin secretion, the inhibition of cancer cell growth, and the modulation of neurotransmitter activity. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide can also improve glucose tolerance, increase glucose uptake, and enhance insulin sensitivity. In addition, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide can reduce oxidative stress and inflammation, which are involved in the pathogenesis of several diseases.
実験室実験の利点と制限
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has several advantages for lab experiments, such as its ability to stimulate insulin secretion and improve glucose tolerance in animal models. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is also relatively stable and can be synthesized in large quantities. However, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide also requires further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide research, such as the development of more potent and selective 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide analogs, the investigation of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide's effects on other signaling pathways, and the evaluation of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide's safety and efficacy in clinical trials. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide may also have potential applications in other areas, such as obesity, cardiovascular disease, and metabolic disorders. Further research is needed to fully understand the therapeutic potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide and its mechanism of action.
Conclusion:
In conclusion, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been studied for its effects on diabetes, cancer, and neurological disorders, and has several biochemical and physiological effects. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has advantages and limitations for lab experiments, and there are several future directions for 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide research. Further studies are needed to fully understand the therapeutic potential of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide and its mechanism of action.
合成法
The synthesis of 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with propylamine, followed by the reduction of the resulting nitro compound to the amine. The amine is then treated with piperazine and sulfonyl chloride to yield 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide. The purity and yield of the synthesized compound can be improved by using different solvents, reaction conditions, and purification methods.
科学的研究の応用
2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been studied for its potential therapeutic applications in several areas, including diabetes, cancer, and neurological disorders. In diabetes research, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has also been studied for its anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. In addition, 2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide has been investigated for its potential to treat neurological disorders, such as Alzheimer's disease, as it can modulate the activity of neurotransmitters.
特性
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-7-17-16(20)14-12-13(5-6-15(14)23-3)24(21,22)19-10-8-18(2)9-11-19/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAKFFZXGSSHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(2-ethylphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5133546.png)
![2-{[2-(dipropylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5133554.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133556.png)
![N,N-dimethyl-N'-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5133557.png)
![1-[(4-bromophenoxy)acetyl]-4-sec-butylpiperazine oxalate](/img/structure/B5133569.png)
![5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)



![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)